Compound Name: tert-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
CAS Number: 1557287-99-6
Molecular Formula: C20H44N2O2Sn
Molecular Weight: 463.29 g/mol
tert-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is a specialized organotin compound that serves as a reagent in organic synthesis, particularly in the Stannyl Amine Protocol (SnAP). This compound is classified under carbamates, which are esters of carbamic acid characterized by the presence of the functional group -N(C=O)O-. The presence of the tributylstannyl group enhances its utility in various chemical reactions, especially those involving radical mechanisms.
The synthesis of tert-butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate involves several key steps:
The molecular structure of tert-butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate can be represented by its SMILES notation: CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C
.
The InChIKey for this compound is MDL# MFCD28397085
, which can be used for database searches related to its properties and applications.
tert-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate participates in various chemical reactions, primarily as a reagent in radical chemistry. Notable reactions include:
The mechanism of action for tert-butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate typically involves:
This mechanism is crucial in synthetic organic chemistry, particularly for constructing complex molecular architectures from simpler precursors .
tert-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate finds applications in several scientific fields:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1